molecular formula C9H14N3O8P B1581410 阿糖胞苷单磷酸酯 CAS No. 30811-80-4

阿糖胞苷单磷酸酯

货号 B1581410
CAS 编号: 30811-80-4
分子量: 323.2 g/mol
InChI 键: IERHLVCPSMICTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cytosine arabinoside (Ara-C) is a chemotherapy medication used to treat acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), chronic myelogenous leukemia (CML), and non-Hodgkin’s lymphoma . It is an antimetabolic agent that inhibits the synthesis of DNA . Its actions are specific for the S phase of the cell cycle .


Synthesis Analysis

The synthesis of Ara-C involves its conversion to its active triphosphate form, cytosine arabinoside triphosphate (Ara-CTP). This process is influenced by multiple factors, including transport, phosphorylation, deamination, and levels of competing metabolites .


Molecular Structure Analysis

Ara-C is a nucleoside analogue of deoxycytidine in which the ribose sugar has been replaced with an arabinose sugar. It has the same molecular weight as cytidine and differs in that the 2′ hydroxyl group is oriented in the trans position, resulting in metabolism similar to that of a deoxyribose sugar .


Chemical Reactions Analysis

Ara-C is metabolized intracellularly into its active triphosphate form (Ara-CTP). This metabolite then damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .


Physical And Chemical Properties Analysis

Ara-C is an S-phase-specific drug, meaning its activity is specific to the S phase of the cell cycle. Prolonged exposure of cells to cytotoxic concentrations is critical to achieve maximum cytotoxic activity .

科学研究应用

癌症化疗

阿糖胞苷单磷酸酯: 主要用作化疗药物,尤其是在治疗急性髓系白血病 (AML) . 它是一种合成抗代谢物,也是胞苷的结构类似物,不同之处在于糖基部分的 2'-位存在一个 β-羟基 . 其细胞毒性具有 S 期特异性,与 DNA 合成速率相关,使其对快速分裂的肿瘤细胞有效 .

药物递送系统

近年来,人们一直在探索将阿糖胞苷单磷酸酯用于药物递送系统。 例如,已经研究了负载阿糖胞苷单磷酸酯的栀子素-聚-L-谷氨酸修饰细菌磁小体,以了解其体外抗肿瘤作用 . 这种新型递送系统旨在解决阿糖胞苷单磷酸酯高剂量可能导致肝毒性和神经毒性等严重副作用的局限性 .

分化剂

人们越来越关注将阿糖胞苷单磷酸酯用作潜在的分化剂,方法是在长时间输注中以低剂量给药 . 这种方法基于该药物诱导某些类型癌细胞分化的能力,可能导致更有效的治疗,同时降低毒性。

DNA 合成抑制

阿糖胞苷单磷酸酯: 直接作用于 DNA 聚合酶,抑制 DNA 合成 . 这种作用对其化疗效果至关重要,因为它会导致癌细胞 DNA 复制中断,从而阻止其增殖。

化疗优化

优化阿糖胞苷单磷酸酯的剂量可以显着提高其治疗 AML 的效果。 研究表明,高剂量阿糖胞苷单磷酸酯可以被中等剂量取代,而不会降低疗效,并且毒性更小 . 这种优化对于提高该药物的治疗指数至关重要。

作用机制研究

了解阿糖胞苷单磷酸酯的作用机制是研究的关键领域。 它涉及研究该药物如何被转运到细胞中,如何被活化为其三磷酸形式,以及它如何与 DNA 相互作用以引起细胞毒性 . 这项研究对于开发克服药物耐药性和改善治疗结果的新策略至关重要。

作用机制

Target of Action

Cytosine arabinoside monophosphate, also known as cytarabine, primarily targets DNA polymerase , an enzyme crucial for DNA replication . This enzyme’s role is to synthesize new strands of DNA during the S phase of the cell cycle, which is essential for cell division .

Mode of Action

Cytarabine interferes with the synthesis of DNA . Its mode of action is due to its rapid conversion into cytosine arabinoside triphosphate, which damages DNA when the cell cycle holds in the S phase (synthesis of DNA) . Rapidly dividing cells, which require DNA replication for mitosis, are therefore most affected .

Biochemical Pathways

The activity of cytarabine depends on its conversion to its cytotoxic triphosphate derivative, ara-CTP . This process is influenced by multiple factors, including transport, phosphorylation, deamination, and levels of competing metabolites, particularly deoxycytidine triphosphate . The efficacy of ara-C is determined by the ability of ara-CTP to interfere with DNA polymerases, leading to chain termination .

Pharmacokinetics

Cytarabine is metabolized intracellularly into its active triphosphate form (cytosine arabinoside triphosphate) . This metabolite then damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .

Result of Action

The result of cytarabine’s action is the inhibition of DNA synthesis, primarily killing cells undergoing DNA synthesis (S-phase) and under certain conditions blocking the progression of cells from the G1 phase to the S-phase . This leads to cell death, making cytarabine effective in the treatment of acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), chronic myelogenous leukemia (CML), and non-Hodgkin’s lymphoma .

Action Environment

The action of cytarabine can be influenced by various environmental factors. For instance, the presence of drug refractoriness and relapsing leukemia, along with insights into the mechanisms of ara-C resistance, led to the development of high-dose ara-C treatment . Furthermore, the efficacy of ara-C can be enhanced by combining it with compounds that enhance its metabolism or interfere with its catabolism .

安全和危害

Common side effects of Ara-C include bone marrow suppression, vomiting, diarrhea, liver problems, rash, ulcer formation in the mouth, and bleeding. Other serious side effects include loss of consciousness, lung disease, and allergic reactions. Use during pregnancy may harm the baby . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

未来方向

Despite the apparent clinical benefits of Ara-C, drug resistance remains a major clinical problem. Research is ongoing to develop effective formulations and derivatives of Ara-C that cannot be deaminated and exhibit better pharmacokinetic parameters . There is also research into the transfer of IGF2BP3 through Ara-C-induced apoptotic bodies, which promotes the survival of recipient cells .

生化分析

Biochemical Properties

Cytosine arabinoside monophosphate plays a significant role in biochemical reactions. It is metabolized intracellularly into its active triphosphate form (cytosine arabinoside triphosphate), which damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .

Cellular Effects

The effects of cytosine arabinoside monophosphate on various types of cells and cellular processes are profound. It interferes with the synthesis of DNA, and its mode of action is due to its rapid conversion into cytosine arabinoside triphosphate, which damages DNA when the cell cycle holds in the S phase (synthesis of DNA). Rapidly dividing cells, which require DNA replication for mitosis, are therefore most affected .

Molecular Mechanism

The molecular mechanism of action of cytosine arabinoside monophosphate involves blocking the function of DNA polymerase . It is rapidly converted into cytosine arabinoside triphosphate, which then gets incorporated into DNA, leading to chain termination of polydeoxynucleotide elongation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cytosine arabinoside monophosphate change over time. A review of recent clinical trials indicates that high-dose cytarabine can be replaced by the intermediate-dose without loss of efficacy and with less toxicity .

Dosage Effects in Animal Models

The effects of cytosine arabinoside monophosphate vary with different dosages in animal models. High-dose cytarabine has been used clinically, but it can be replaced by an intermediate dose without loss of efficacy and with less toxicity .

Metabolic Pathways

Cytosine arabinoside monophosphate is involved in several metabolic pathways. It is metabolized by the same enzymes responsible for the normal metabolism of the natural nucleotide precursors .

Transport and Distribution

Cytosine arabinoside monophosphate is transported and distributed within cells and tissues. It penetrates cells by a carrier-mediated process that is shared by other nucleosides .

Subcellular Localization

It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERHLVCPSMICTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861605
Record name 4-Amino-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30811-80-4, 7075-11-8
Record name POLY C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aracytidine 5'-phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytosine arabinoside monophosphate
Reactant of Route 2
Reactant of Route 2
Cytosine arabinoside monophosphate
Reactant of Route 3
Cytosine arabinoside monophosphate
Reactant of Route 4
Reactant of Route 4
Cytosine arabinoside monophosphate
Reactant of Route 5
Reactant of Route 5
Cytosine arabinoside monophosphate
Reactant of Route 6
Cytosine arabinoside monophosphate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。